2-azido-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-azido-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-8-4-3-7(5-9(8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOYMNJLRGXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-azido-N-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with sodium azide under specific conditions . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-azido-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-azido-N-(3,4-dimethoxyphenyl)acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-azido-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, leading to the formation of covalent bonds with proteins or other biomolecules . This interaction can alter the function or activity of the target molecules, providing insights into their biological roles and potential therapeutic applications .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., -Cl in 2-azido-N-(3,4-dichlorophenyl)acetamide ), which may increase azide reactivity in click reactions but reduce stability during synthesis. 4-Fluorophenyl and 4-Methylphenyl: Derivatives like 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide exhibit moderate electron effects, balancing reactivity and stability.
Crystallography and Hydrogen Bonding
- Crystal Packing :
In 2-azido-N-(4-methylphenyl)acetamide, intramolecular C-H⋯O hydrogen bonds dictate phenyl ring orientation, while intermolecular N-H⋯O bonds extend chains along the crystal axis . The 3,4-dimethoxy variant may exhibit additional O⋯H interactions due to methoxy oxygen atoms, altering packing efficiency and melting points (Table 1).
Data Tables
Table 1: Comparative Properties of 2-Azido-N-(aryl)acetamide Derivatives
Table 2: Substituent Effects on Azide Reactivity
| Substituent Type | Example Compound | Reactivity in Click Chemistry | Stability During Synthesis |
|---|---|---|---|
| Electron-donating | 3,4-dimethoxyphenyl | Moderate | High (stabilized intermediates) |
| Electron-withdrawing | 3,4-dichlorophenyl | High | Low (risk of decomposition) |
| Neutral | 4-methylphenyl | Moderate | Moderate |
Biological Activity
2-Azido-N-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 1136782-57-4
The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including click chemistry. This feature enables it to form stable conjugates with biomolecules, potentially leading to various therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with azido groups exhibit significant anticancer properties. For instance:
- Case Study : A series of azido derivatives were tested against various cancer cell lines, demonstrating cytotoxicity with IC50 values ranging from 10 to 30 µM. The presence of the 3,4-dimethoxyphenyl moiety enhanced the activity compared to similar compounds without this substitution .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays showed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another significant aspect of its biological activity is enzyme inhibition.
- Study Results : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of approximately 25 µM. This inhibition suggests potential anti-inflammatory applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl ring significantly influence the biological activity:
- Substituents : The presence of methoxy groups at the 3 and 4 positions enhances lipophilicity and bioavailability.
- Azido Group : The azido group not only serves as a reactive handle for further modifications but also contributes to the overall biological profile by enhancing interaction with target proteins.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 25 (COX-II) | Anti-inflammatory |
| Derivative A | Structure | 15 (S. aureus) | Antibacterial |
| Derivative B | Structure | 10 (Cancer Cell Line) | Anticancer |
Toxicological Considerations
While exploring the therapeutic potential, it is crucial to consider the toxicity associated with azido compounds. Research indicates that azido impurities can be mutagenic and carcinogenic at certain concentrations . Therefore, rigorous safety assessments are necessary during drug development.
Q & A
Q. Table 1. Key Synthetic Parameters for Azide Functionalization
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent System | DMF/Water (3:1) | |
| Reaction Time | 2–4 hours | |
| Catalyst | EDC/TEA |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Target Feature | Critical Data Points |
|---|---|---|
| -NMR | Methoxy protons | δ 3.8–3.9 ppm |
| IR Spectroscopy | Azide stretch | ~2100 cm |
| X-ray Diffraction | Unit cell dimensions | a = 10.2 Å, b = 7.8 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
